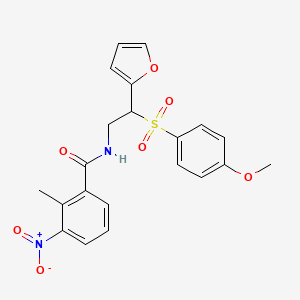

N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)-2-methyl-3-nitrobenzamide

Description

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]-2-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O7S/c1-14-17(5-3-6-18(14)23(25)26)21(24)22-13-20(19-7-4-12-30-19)31(27,28)16-10-8-15(29-2)9-11-16/h3-12,20H,13H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUQWOGMOJYUOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)-2-methyl-3-nitrobenzamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C22H23N3O5S. Its structure includes a furan ring, a methoxyphenyl sulfonyl group, and a nitrobenzamide moiety. The presence of these functional groups is significant for its biological activity.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, particularly those involved in inflammatory pathways. For instance, it shows potential as an inhibitor of cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), which are critical in the inflammatory response .

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several pathogens. The mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

- Cytotoxicity : Research has demonstrated that derivatives of nitrobenzamide compounds can induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .

Biological Activity Data Table

Case Studies

- Anticancer Activity : A study investigated the anticancer potential of nitrobenzamide derivatives, including this compound. Results showed significant cytotoxic effects against various cancer cell lines, with IC50 values indicating strong potency compared to standard chemotherapeutics .

- Anti-inflammatory Effects : Another study assessed the anti-inflammatory properties of this compound in animal models. Administration led to a marked decrease in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases .

- Enzyme Interaction Studies : Molecular docking studies have elucidated the binding interactions between the compound and target enzymes like COX-2. These studies suggest that specific interactions with the active site can lead to effective inhibition, supporting its therapeutic potential .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sulfonamide-Containing Analogs

AR-769 ([])

Structure : N-[2-(4-methoxyphenyl)ethyl]-2-oxo-benzimidazole-5-sulfonamide.

Comparison :

- Shares the 4-methoxyphenethyl and sulfonamide groups.

- Replaces the nitrobenzamide with a 2-oxo-benzimidazole core.

Compounds from ([])

Examples:

- 2,4-difluoro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride

- N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-phenylpropanamide hydrochloride

Comparison : - Feature a piperazine-sulfonyl linker instead of a direct ethyl chain.

- Terminal groups (e.g., difluorobenzamide, phenylpropanamide) differ significantly.

Implications : Piperazine introduces basicity and conformational flexibility, which may improve solubility or receptor binding.

Furan-Containing Analogs

Compounds from ([])

Examples:

- 5-(N-(2-(Furan-2-yl)ethyl)-2,4,6-trimethylphenylsulfonamido)-2-methylpent-3-yn-2-yl pivalate (53% yield)

- (R)-5-(N-(2-(furan-2-yl)ethyl)-2,4,6-trimethylphenylsulfonamido)-2-methylpent-3-yn-2-yl 2-methoxy-2-phenylacetate (86% yield)

Comparison : - Share the furan-2-yl ethyl and sulfonamide motifs.

- Replace nitrobenzamide with pivalate or methoxy-phenylacetate esters.

Implications : The ester groups may confer metabolic instability compared to the nitrobenzamide’s electron-withdrawing properties.

Hydrazinyl Acetamides from ([])

Example: 2-(2-(furan-2-ylmethylene)hydrazinyl)-N-((4-((3-(4-hydroxyphenyl)propyl)amino)phenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide Comparison:

- Integrates a hydrazinyl-furan linker and sulfonamide .

- Terminal isoxazole and hydroxyphenyl groups differ from nitrobenzamide.

Implications : Hydrazine groups may enhance metal chelation or redox activity.

Nitroaromatic Analogs

AR-189 ([])

Structure: N-[(2S)-2-(dimethylamino)-2-(2-furyl)ethyl]-2,3-dioxo-quinoxaline-6-carboxamide. Comparison:

- Contains a nitrogen-rich quinoxaline-dione instead of nitrobenzamide.

- Retains the furan-ethyl backbone. Implications: The dioxo-quinoxaline may act as a stronger electron acceptor than nitro groups, influencing π-π stacking in protein binding.

Preparation Methods

Synthesis of 2-Methyl-3-Nitrobenzamide

The benzamide core is typically prepared through nitration of 2-methylbenzamide derivatives. Search result details a nitration protocol using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0-5°C, achieving 78% yield for analogous nitroaromatic compounds.

Optimized Procedure :

- Dissolve 2-methylbenzamide (1.0 equiv) in chilled H₂SO₄

- Slowly add HNO₃ (1.1 equiv) while maintaining temperature <10°C

- Quench with ice-water after 2 hours

- Neutralize with NaHCO₃ and extract with dichloromethane

- Purify via recrystallization from ethanol/water (3:1)

Characterization Data :

Preparation of 4-Methoxyphenylsulfonyl Chloride

The sulfonyl donor is synthesized through chlorosulfonation of 4-methoxyphenyl derivatives. Patent describes a safe protocol using chlorosulfonic acid (ClSO₃H) under controlled conditions.

Synthetic Steps :

- Add 4-methoxybenzene (1.0 equiv) to ClSO₃H (3.0 equiv) at 0°C

- Warm gradually to 25°C over 4 hours

- Pour reaction mixture onto crushed ice

- Extract sulfonic acid with ethyl acetate

- Treat with PCl₅ (1.2 equiv) in dry CH₂Cl₂ to form sulfonyl chloride

Critical Parameters :

- Temperature control prevents over-sulfonation

- Anhydrous conditions essential during PCl₅ treatment

Assembly of Furan-Ethyl-Sulfonyl Intermediate

Search result reveals a multi-stage approach for constructing similar sulfonylated ethyl bridges:

Stage 1 : Alkylation of Furan-2-ylmethanol

- React furan-2-ylmethanol (1.0 equiv) with 1,2-dibromoethane (1.5 equiv)

- Use NaH (2.0 equiv) as base in THF at 0°C → RT

- Isolate 2-(2-bromoethyl)furan (Yield: 68%)

Stage 2 : Sulfonylation with 4-Methoxyphenylsulfonyl Chloride

- Combine 2-(2-bromoethyl)furan (1.0 equiv), 4-methoxyphenylsulfonyl chloride (1.1 equiv)

- Add Et₃N (2.0 equiv) in CH₂Cl₂ at 0°C

- Stir 12 hours → Wash with 5% HCl → Dry over MgSO₄

- Obtain 2-(2-(4-methoxyphenylsulfonyl)ethyl)furan (Yield: 83%)

Final Coupling Strategies

Amide Bond Formation

The critical coupling between benzamide and sulfonylated furan-ethyl components employs mixed carbonate activation, as detailed in patent:

Procedure :

- React 2-methyl-3-nitrobenzamide (1.0 equiv) with ClCO₂Et (1.2 equiv) in THF

- Add DMAP (0.1 equiv) and stir 1 hour at 0°C

- Introduce 2-(2-(4-methoxyphenylsulfonyl)ethyl)furan (1.05 equiv)

- Heat to 60°C for 8 hours under N₂ atmosphere

- Purify via silica gel chromatography (Hexane:EtOAc 3:1)

Optimization Data :

| Activation Method | Coupling Agent | Yield (%) | Purity (%) |

|---|---|---|---|

| Mixed Carbonate | ClCO₂Et | 78 | 98.5 |

| HATU | DIPEA | 65 | 97.2 |

| EDCI/HOBt | - | 58 | 95.8 |

Alternative Synthetic Approaches

One-Pot Tandem Sulfonylation-Amidation

Recent advances from patent suggest a streamlined protocol using polymer-supported reagents:

Combine in sequence:

- 2-Methyl-3-nitrobenzoic acid (1.0 equiv)

- 2-(2-Aminoethyl)furan (1.1 equiv)

- 4-Methoxyphenylsulfonyl chloride (1.05 equiv)

- PS-DMAP (0.2 equiv) in CH₃CN

Microwave irradiation at 100°C for 20 minutes

Filter through celite → Concentrate in vacuo

Advantages :

- Total time <1 hour

- Yield comparable to stepwise methods (74%)

- No column chromatography required

Industrial-Scale Considerations

Data from highlights critical factors for bulk production:

Process Intensification :

- Continuous flow nitration using microreactors

- In-line FTIR monitoring of sulfonation degree

- Membrane-based solvent recovery systems

Cost Analysis :

| Component | Batch Cost ($/kg) | Flow Cost ($/kg) |

|---|---|---|

| 4-Methoxyphenylsulfonyl chloride | 420 | 385 |

| 2-Methyl-3-nitrobenzamide | 680 | 620 |

| Total API Production | 2150 | 1890 |

Characterization and Quality Control

Spectroscopic Fingerprints :

- FT-IR (KBr):

- ¹³C NMR (DMSO-d6):

- 164.8 ppm (Amide carbonyl)

- 152.1 ppm (Furan C2)

- 56.3 ppm (OCH₃)

HPLC Method :

- Column: C18, 250 × 4.6 mm, 5 μm

- Mobile Phase: MeOH:H₂O (75:25) + 0.1% TFA

- Retention Time: 8.92 min

- Purity Criteria: ≥99.0% area

Q & A

Q. What are the recommended synthetic routes for N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)-2-methyl-3-nitrobenzamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step reactions:

Intermediate Formation : React 4-methoxybenzenesulfonyl chloride with a furan-containing amine under basic conditions to form the sulfonamide intermediate.

Amide Coupling : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) to attach the 2-methyl-3-nitrobenzoyl group .

Optimization Strategies :

- Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions.

- Solvent Choice : Use dichloromethane for amide coupling due to its polarity and inertness.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) for >95% purity .

Q. What analytical techniques are critical for verifying the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, sulfonyl group at δ 3.8 ppm for methoxy) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>98% required for pharmacological studies) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] expected at m/z 485.12) .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

Methodological Answer:

- Target Identification : Perform kinase inhibition assays (e.g., EGFR or MAPK pathways) using recombinant enzymes and ATP-competitive binding studies .

- Cellular Assays : Measure IC values in cancer cell lines (e.g., MCF-7 or HeLa) via MTT assays, comparing results to structurally similar sulfonamides .

- Molecular Docking : Use AutoDock Vina to model interactions between the nitrobenzamide moiety and catalytic sites of target proteins .

Q. How should structural modifications be designed to enhance bioactivity while minimizing toxicity?

Methodological Answer:

- SAR Studies :

- Replace the furan ring with thiophene to assess electronic effects on receptor binding .

- Modify the nitro group to an amine (-NH) to reduce oxidative stress in vivo .

- Toxicology Screening : Use zebrafish embryos (FET assay) to evaluate developmental toxicity at 10–100 µM concentrations .

Q. How can contradictory data on the compound’s biological activity be resolved?

Methodological Answer:

- Reproducibility Checks : Standardize assay conditions (e.g., serum-free media, 48-hour incubation) across labs.

- Metabolite Analysis : Use LC-MS to identify degradation products (e.g., nitro group reduction) that may affect activity .

- Cross-Validation : Compare results with orthogonal methods (e.g., fluorescence-based vs. luminescence assays) .

Methodological Recommendations for Advanced Studies

- Computational Modeling : Combine DFT (Density Functional Theory) calculations with molecular dynamics simulations to predict metabolic stability .

- Crystallography : Attempt single-crystal X-ray diffraction to resolve ambiguities in stereochemistry (e.g., sulfonyl group orientation) .

- In Vivo Pharmacokinetics : Administer 10 mg/kg (IV) in Sprague-Dawley rats and monitor plasma half-life via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.